Cas no 188679-21-2 (2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic Acid)

2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a morpholine-substituted thiazole core with a phenyl group at the 4-position and a carboxylic acid functionality at the 5-position. This structure imparts versatility in medicinal chemistry and organic synthesis, serving as a valuable intermediate for the development of pharmacologically active molecules. The morpholine moiety enhances solubility and bioavailability, while the thiazole ring contributes to robust chemical stability. The carboxylic acid group allows for further derivatization, enabling the creation of amides, esters, or other functionalized derivatives. Its well-defined synthetic route and high purity make it suitable for research applications in drug discovery and material science.
2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic Acid structure
188679-21-2 structure
Product Name:2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic Acid
CAS No:188679-21-2
MF:C14H14N2O3S
MW:290.337562084198
MDL:MFCD09260340
CID:66348
PubChem ID:12199100
Update Time:2025-06-13

2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Morpholin-4-yl-4-phenylthiazole-5-carboxylic acid
    • 2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxylic acid
    • 2-(N-morpholino)-4-phenyl-5-thiazolecarboxylic acid
    • 2-Morpholin-4-yl-4-phenyl-thiazole-5-carboxylic acid
    • 5-Thiazolecarboxylic acid, 2-(4-morpholinyl)-4-phenyl-
    • 188679-21-2
    • DTXSID30480114
    • EN300-199857
    • 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid
    • 2-Morpholino-4-phenylthiazole-5-carboxylicacid
    • FT-0756075
    • 2-Morpholino-4-phenylthiazole-5-carboxylic acid
    • SCHEMBL8823050
    • AKOS012057949
    • 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic Acid
    • MDL: MFCD09260340
    • Inchi: 1S/C14H14N2O3S/c17-13(18)12-11(10-4-2-1-3-5-10)15-14(20-12)16-6-8-19-9-7-16/h1-5H,6-9H2,(H,17,18)
    • InChI Key: VGBQZSUJYCGPPM-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=C(C2C=CC=CC=2)N=C1N1CCOCC1

Computed Properties

  • Exact Mass: 290.07300
  • Monoisotopic Mass: 290.07251349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 90.9Ų

Experimental Properties

  • Density: 1.361
  • Boiling Point: 495.1 °C at 760 mmHg
  • Flash Point: 253.2 °C
  • PSA: 90.90000
  • LogP: 2.40990

2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic Acid Security Information

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Additional information on 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic Acid

Recent Advances in the Study of 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic Acid (CAS: 188679-21-2)

The compound 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic Acid (CAS: 188679-21-2) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This thiazole derivative, characterized by its morpholine and phenyl substituents, exhibits a unique chemical structure that makes it a promising candidate for various therapeutic targets. Recent studies have explored its synthesis, biological activity, and potential mechanisms of action, shedding light on its versatility in pharmaceutical research.

One of the key areas of interest is the compound's role as a kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary studies suggest that 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic Acid may exhibit inhibitory activity against specific kinases, making it a potential lead compound for the development of novel therapeutics. Researchers have employed molecular docking and in vitro assays to elucidate its binding affinity and selectivity, with promising results indicating its potential for further optimization.

In addition to its kinase inhibitory properties, recent investigations have highlighted the compound's potential as an antimicrobial agent. The thiazole core is a well-known pharmacophore in antimicrobial drugs, and the incorporation of the morpholine moiety may enhance its bioavailability and target specificity. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, with particular emphasis on multidrug-resistant strains. These findings underscore the compound's potential to address the growing challenge of antibiotic resistance.

The synthesis of 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic Acid has also been a focal point of recent research. Novel synthetic routes have been developed to improve yield and purity, with an emphasis on green chemistry principles to minimize environmental impact. Advances in catalytic methods and solvent systems have enabled more efficient production, facilitating further biological evaluation and scale-up for preclinical studies.

Despite these promising developments, challenges remain in fully understanding the compound's pharmacokinetic and pharmacodynamic profiles. Current research is focused on addressing these gaps through in vivo studies and structural modifications to enhance its drug-like properties. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic Acid represents a versatile and promising scaffold in medicinal chemistry. Its dual potential as a kinase inhibitor and antimicrobial agent, coupled with advances in synthetic methodologies, positions it as a valuable candidate for future drug development. Continued research will be essential to unlock its full therapeutic potential and address the unmet medical needs in various disease areas.

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